

1-Bromo-7-phenylheptane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-7-phenylheptane**

Cat. No.: **B1273157**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-7-phenylheptane**: Properties, Synthesis, and Applications

Introduction

1-Bromo-7-phenylheptane is a bifunctional organic compound of significant interest to researchers in synthetic chemistry, materials science, and drug development. Structurally, it is characterized by a seven-carbon aliphatic chain, which provides flexibility and hydrophobicity. At one terminus of this chain is a bromine atom, a versatile reactive handle for numerous chemical transformations. At the other end is a phenyl group, which imparts aromatic properties and can engage in specific molecular interactions such as π -stacking. This unique combination makes **1-Bromo-7-phenylheptane** an invaluable building block for constructing more complex molecules, serving as a linker to connect different functional moieties, and introducing a defined phenylalkyl fragment into target structures. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol with mechanistic insights, its potential applications, and essential safety information.

Part 1: Core Molecular Profile and Physicochemical Data

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. **1-Bromo-7-phenylheptane** is identified by a unique CAS number and possesses a defined molecular structure and weight. These properties are summarized below.

Table 1: Key Identifiers and Properties of **1-Bromo-7-phenylheptane**

Property	Value	Source(s)
IUPAC Name	1-bromo-7-phenylheptane	[1]
Synonyms	(7-bromoheptyl)benzene, 7-bromoheptylbenzene	[1] [2] [3] [4]
CAS Number	78573-85-0	[1] [2] [5]
Molecular Formula	C ₁₃ H ₁₉ Br	[1] [2] [4] [5]
Molecular Weight	255.19 g/mol	[1] [2] [3] [5]

| Appearance | Yellow oil |[\[6\]](#) |

Table 2: Physicochemical Data

Property	Value	Conditions	Source(s)
Boiling Point	84 - 88 °C	at 0.2 mmHg	[6]
Density	1.17 g/cm ³	Not Specified	[3]

| Refractive Index | 1.5220 | at 24 °C |[\[6\]](#) |

Part 2: Synthesis and Mechanistic Rationale

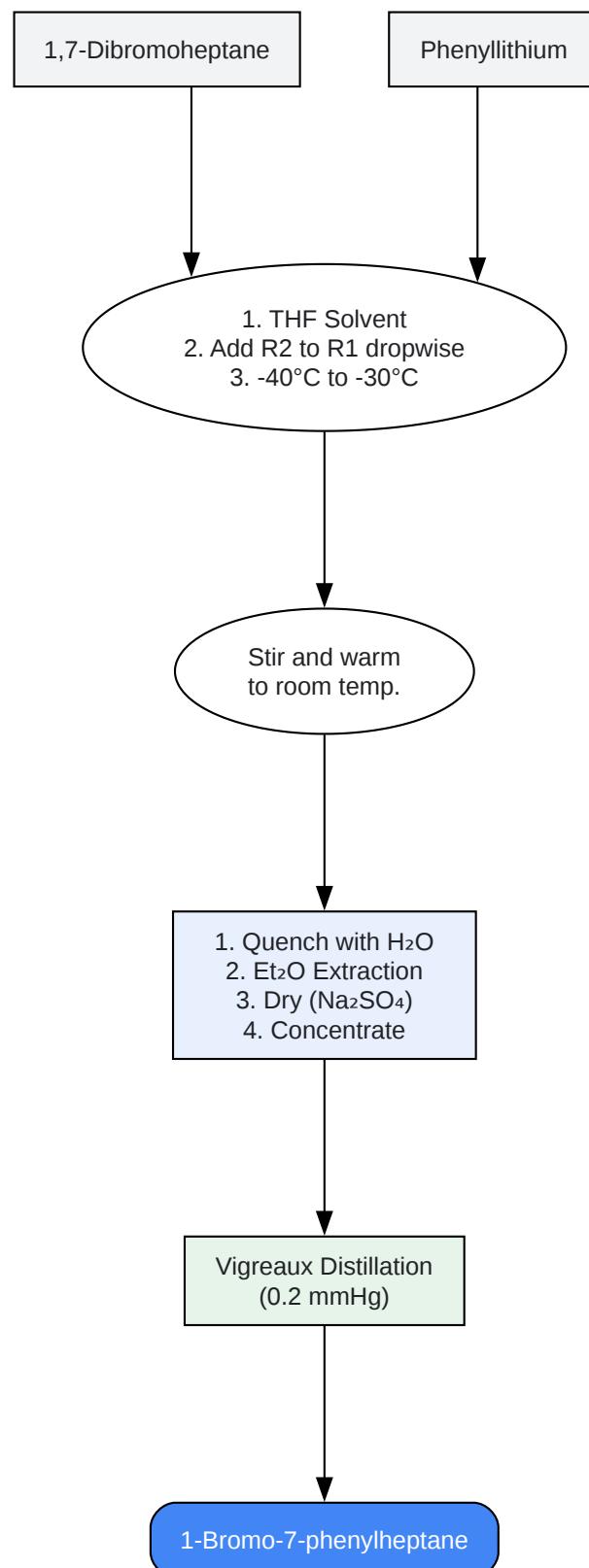
The synthesis of **1-Bromo-7-phenylheptane** is most effectively achieved through the reaction of a dihaloalkane with an organometallic phenylating agent. This approach leverages the differential reactivity of the reactants to achieve a monosubstituted product.

Synthetic Rationale and Causality

The selected protocol involves the reaction of 1,7-dibromoheptane with phenyllithium.[\[6\]](#) This is a classic example of nucleophilic substitution where the highly nucleophilic phenyl anion from phenyllithium attacks one of the electrophilic carbon atoms bonded to bromine in 1,7-dibromoheptane.

Key Experimental Choices Explained:

- **Reagents:** 1,7-dibromoheptane provides the seven-carbon backbone with two leaving groups. Phenyllithium serves as a potent source of the phenyl nucleophile. Using a 1:1 stoichiometric ratio of these reactants is crucial to favor monosubstitution and minimize the formation of the disubstituted side product, 1,7-diphenylheptane.[\[6\]](#)
- **Solvent:** Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the phenyllithium.
- **Temperature Control:** The reaction is conducted at very low temperatures (-40 °C to -30 °C) during the addition of phenyllithium.[\[6\]](#) This is a critical control measure. Organolithium reagents are extremely reactive and can participate in side reactions, such as elimination or metal-halogen exchange. Low temperatures mitigate these undesired pathways, ensuring the reaction proceeds cleanly via the intended S_n2 mechanism. Allowing the reaction to slowly warm to room temperature ensures it goes to completion.[\[6\]](#)


Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of **1-Bromo-7-phenylheptane**.[\[6\]](#)

- **Preparation:** To a stirred solution of 1,7-dibromoheptane (49 g, 0.18 mol) in 300 mL of tetrahydrofuran (THF), cool the mixture to between -40 °C and -30 °C under a nitrogen atmosphere.
- **Reagent Addition:** Add a 2.0M solution of phenyllithium in cyclohexane-ether (15 g, 0.18 mol) dropwise over a period of 3 hours, maintaining the low temperature.
- **Reaction Progression:** After addition is complete, allow the reaction to stir at a temperature between -20 °C and -10 °C for 3 hours.
- **Equilibration:** Let the reaction mixture naturally warm to room temperature and continue stirring overnight.
- **Quenching and Extraction:** Carefully and slowly dilute the reaction with 50 mL of water. Extract the aqueous layer with diethyl ether (2 x 150 mL).

- Workup: Combine the organic layers, dry them over sodium sulfate (Na_2SO_4), and concentrate the solution under reduced pressure to yield a yellow oil.
- Purification: Purify the crude product by distillation through a Vigreux column to obtain **1-Bromo-7-phenylheptane** (boiling point 84-88 °C at 0.2 mmHg).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Bromo-7-phenylheptane**.

Part 3: Applications in Research and Drug Development

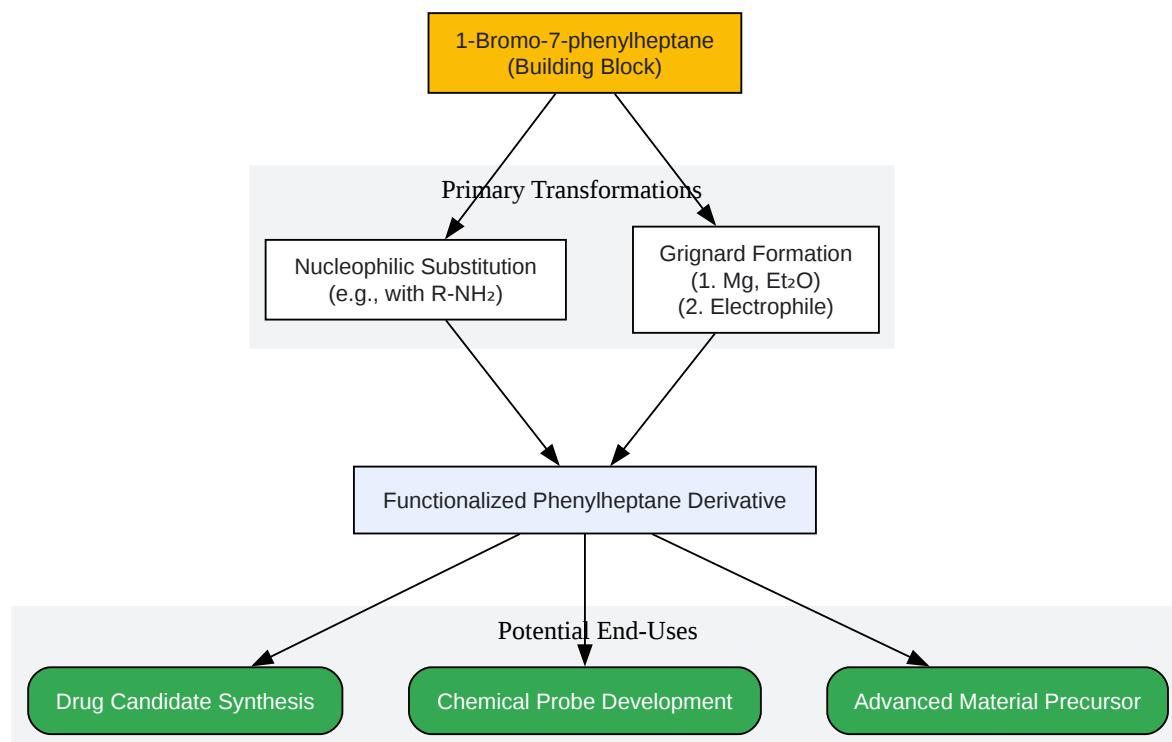
The utility of **1-Bromo-7-phenylheptane** stems from its identity as a versatile synthetic building block. While specific, direct applications are often proprietary, its structural features point to clear roles in several research domains.

Role as a Bifunctional Synthetic Intermediate

The compound's primary value lies in its two distinct functionalities.

- The Bromo Terminus: The carbon-bromine bond is a prime site for nucleophilic substitution (S_N2) reactions. This allows the covalent attachment of the 7-phenylheptyl moiety to a vast array of nucleophiles, including amines, thiols, alcohols, and carboxylates, to form more complex molecules. The bromine can also be used to form an organometallic Grignard reagent, which can then react with electrophiles like aldehydes or ketones to form new carbon-carbon bonds.
- The Phenyl Terminus: The phenyl group provides a hydrophobic domain and can participate in non-covalent π -stacking interactions, which is often crucial for binding to biological targets like proteins or DNA. It can also be a site for electrophilic aromatic substitution to add further functionality if required.

Utility as a Molecular Linker and Spacer


In drug discovery and chemical biology, it is often necessary to connect two molecular entities, such as a pharmacophore and a reporter tag, or two different protein-binding fragments. The seven-carbon chain of **1-Bromo-7-phenylheptane** serves as a flexible, hydrophobic spacer.^[7] This linker can be crucial for optimizing the pharmacokinetic properties of a drug candidate or for positioning functional groups at an optimal distance for biological activity.^[7]

The "Bromine Advantage" in Drug Design

The inclusion of halogens, particularly bromine, is a recognized strategy in modern medicinal chemistry.^[8] The bromine atom in a molecule can form a "halogen bond"—a non-covalent interaction between the electropositive region on the halogen (the σ -hole) and a nucleophilic site on a biological target. This interaction can significantly enhance binding affinity and

specificity, potentially improving the potency and efficacy of a drug.^[8] **1-Bromo-7-phenylheptane** serves as a precursor to molecules that can leverage this effect.

Conceptual Application Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-7-phenylheptane | C13H19Br | CID 2735603 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rdchemicals.com [rdchemicals.com]
- 3. Cas 78573-85-0,1-Bromo-7-phenylheptane | lookchem [lookchem.com]
- 4. CAS 78573-85-0: 1-Bromo-7-phenylheptane | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbino.com]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- To cite this document: BenchChem. [1-Bromo-7-phenylheptane molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273157#1-bromo-7-phenylheptane-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com